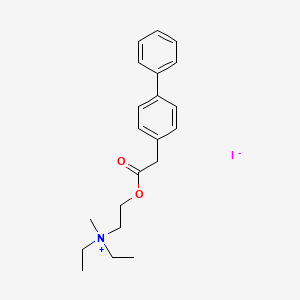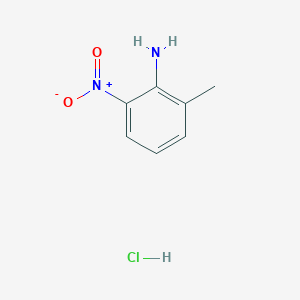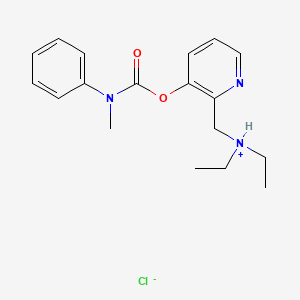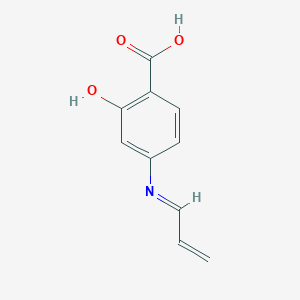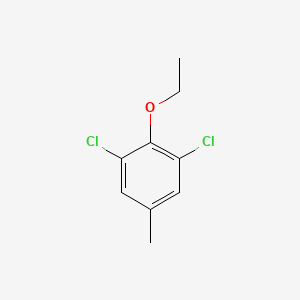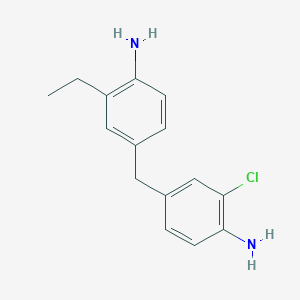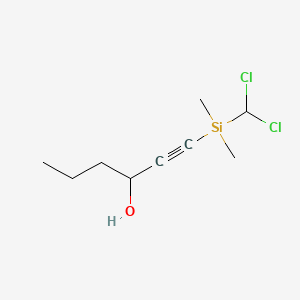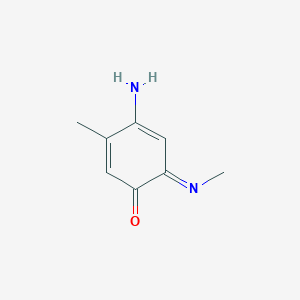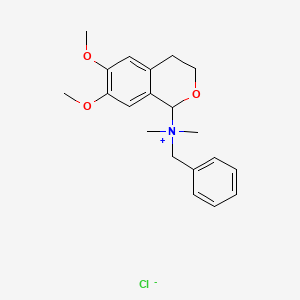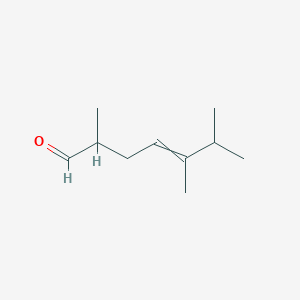
4-Heptenal, 2,5,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptenal, 2,5,6-trimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom within a hydrocarbon chain. This compound is known for its distinct structure, which includes three methyl groups attached to the heptenal chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptenal, 2,5,6-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In industrial settings, the production of 4-Heptenal, 2,5,6-trimethyl- may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2,5,6-trimethylhept-4-enal, using a metal catalyst like palladium or platinum. This process allows for the selective reduction of the double bond while preserving the aldehyde functional group.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptenal, 2,5,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: 2,5,6-Trimethylheptanoic acid
Reduction: 2,5,6-Trimethylheptanol
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
4-Heptenal, 2,5,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Heptenal, 2,5,6-trimethyl- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,6-Trimethylhept-4-enal: A closely related compound with a similar structure but containing a double bond.
2,5,6-Trimethylheptanoic acid: The oxidized form of 4-Heptenal, 2,5,6-trimethyl-.
2,5,6-Trimethylheptanol: The reduced form of 4-Heptenal, 2,5,6-trimethyl-.
Uniqueness
4-Heptenal, 2,5,6-trimethyl- is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
82784-84-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,5,6-trimethylhept-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)10(4)6-5-9(3)7-11/h6-9H,5H2,1-4H3 |
Clé InChI |
XHOFTJRCBBQRFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=CCC(C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


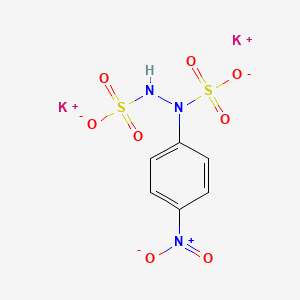
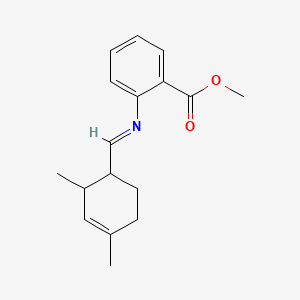
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
